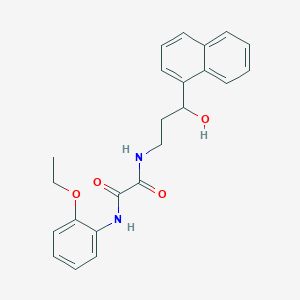
N-(2,4-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound with potential relevance in various chemical and pharmacological fields. Its structure implies interactions and reactivity that could be useful for developing novel chemical entities or studying biological mechanisms.
Synthesis Analysis
The synthesis of related thioacetamide compounds involves the formation of a folded conformation around the methylene C atom of the thioacetamide bridge, indicating a complex synthetic pathway that might involve intramolecular hydrogen bonding to stabilize the desired conformation (Subasri et al., 2016).
Molecular Structure Analysis
Molecular structure characterization of similar compounds shows a significant inclination between the pyrimidine ring and the benzene ring, highlighting the complex molecular geometry that influences the compound's reactivity and interaction capabilities (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of related compounds has been explored through the synthesis of thiourea derivatives, which involves reactions like alkylation indicating a potential for diverse chemical modifications and the synthesis of related compounds with varied biological activities (Severina et al., 2020).
Physical Properties Analysis
Analysis of similar compounds' crystal structures provides insights into their physical properties, such as conformation and stability, which are crucial for understanding the compound's behavior under different conditions and its suitability for further development (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and potential interactions with biological targets, can be inferred from studies on related compounds. For example, docking studies and pharmacological evaluations of thiourea derivatives highlight the importance of structural features in determining activity and selectivity towards biological targets (Severina et al., 2020).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13-7-8-16(14(2)10-13)24-19(25)12-26-20-11-18(22-15(3)23-20)17-6-4-5-9-21-17/h4-11H,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSGPRDUMZWROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)
![2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2494392.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2494394.png)




![7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2494403.png)

![[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile](/img/structure/B2494407.png)

